L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-
Description
The compound L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- (CAS: 68377-65-1) is a sulfonamide derivative of the branched-chain amino acid L-isoleucine. Its molecular formula is C₁₃H₁₈NO₅S, with an average molecular weight of 285.35 g/mol . The structure features a 4-methoxyphenylsulfonyl group attached to the amino group of L-isoleucine, introducing both steric bulk and electronic effects due to the electron-donating methoxy substituent. This modification is common in medicinal chemistry to enhance metabolic stability or modulate target binding .
Properties
IUPAC Name |
(2S,3S)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-4-9(2)12(13(15)16)14-20(17,18)11-7-5-10(19-3)6-8-11/h5-9,12,14H,4H2,1-3H3,(H,15,16)/t9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHMMVJFPYHFMZ-CABZTGNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368382 | |
| Record name | L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918330-61-7 | |
| Record name | L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- typically involves the reaction of L-isoleucine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Structural Features and Key Functional Groups
The compound contains three critical functional groups:
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Sulfonamide group : Introduced via sulfonylation of L-isoleucine’s α-amino group, this moiety enhances electrophilicity and influences hydrogen-bonding interactions.
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L-Isoleucine backbone : Provides chirality and a carboxylic acid group for further derivatization.
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4-Methoxyphenyl group : Electron-donating methoxy substituent modulates electronic effects on the sulfonamide.
Nucleophilic Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions under specific conditions:
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Deprotonation and reactivity : The sulfonamide NH exhibits a pKa of ~6.32 (similar to related compounds in ), enabling deprotonation in mildly basic media (e.g., pH > 8) to form a nucleophilic sulfonamidate ion.
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to yield N-alkylated derivatives.
Table 1: pKa Values of Functional Groups
| Functional Group | pKa | Conditions | Source |
|---|---|---|---|
| Sulfonamide NH | 6.32 | Aqueous solution, 25°C | |
| Carboxylic acid (L-isoleucine) | ~2.4 | Aqueous solution |
Acylation and Cyclization Reactions
The sulfonamide nitrogen and adjacent functional groups enable diverse acylation pathways:
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N-Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in the presence of 4-methylmorpholine to form N-acylsulfonamides (yields >85%) .
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Cyclodehydration : Heating with ethyl chloroformate induces cyclization to form 1,3-oxazol-5(4H)-one derivatives (93% yield), leveraging the carboxylic acid group .
Table 2: Cyclization Reaction Conditions
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Ethyl chloroformate | 1,3-Oxazol-5(4H)-one | 93% | Reflux, CH₂Cl₂ | |
| POCl₃ | 5-Aryl-1,3-oxazoles | 90% | Reflux, toluene |
Hydrolysis and Stability
The sulfonamide bond exhibits pH-dependent stability:
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Acidic hydrolysis : Prolonged exposure to HCl (6M, reflux) cleaves the sulfonamide, regenerating L-isoleucine and 4-methoxyphenylsulfonic acid.
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Basic hydrolysis : NaOH (2M, 80°C) yields sulfonate salts and amine intermediates, though slower than acid-mediated cleavage.
Interactions with Electrophilic Reagents
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Aromatic electrophilic substitution : The 4-methoxyphenyl group undergoes nitration or halogenation at the para position under mild conditions (e.g., HNO₃/H₂SO₄) .
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Oxidation : The methoxy group resists oxidation, but strong oxidizing agents (e.g., KMnO₄) can degrade the aromatic ring .
Biological Reactivity
While primarily a synthetic intermediate, the compound’s sulfonamide group may interact with enzymatic targets:
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Inhibition studies : Analogous sulfonamides show activity against carbonic anhydrase and proteases, suggesting potential bioactivity.
Scientific Research Applications
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : The sulfonyl group can be replaced with other functional groups using nucleophilic reagents.
Chemistry
In synthetic chemistry, L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- serves as a building block for more complex molecules. Its unique sulfonyl group facilitates further functionalization, making it valuable for developing novel compounds.
Biology
Research has indicated that this compound may play a role in protein synthesis and metabolic pathways. Studies suggest that it could modulate enzyme activities and receptor interactions, potentially impacting processes related to inflammation and cancer cell proliferation .
Case Study: Selective N-terminal Acylation
A study demonstrated the use of 4-methoxyphenyl esters (including derivatives of L-Isoleucine) for highly selective N-terminal acylation of proteins. This method allows for the introduction of functional groups at specific sites on proteins, enhancing their utility in biochemical applications .
Medicine
L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- is being investigated for its potential therapeutic effects. Preliminary findings suggest it may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies .
Case Study: Anti-inflammatory Effects
Research into sulfonamide derivatives has shown promise in treating inflammatory diseases. Compounds similar to L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- have been evaluated for their ability to inhibit inflammatory pathways in vitro, indicating potential clinical applications .
Mechanism of Action
The mechanism of action of L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
N-[(4-Methylphenyl)Sulfonyl]Leucine (CAS: 1220-80-0)
- Structure : Replaces the 4-methoxy group with a 4-methyl substituent on the phenyl ring.
- Molecular Formula: C₁₃H₁₉NO₄S (MW: 285.36 g/mol) .
- Key Differences :
- Electronic Effects : The methyl group is less electron-donating than methoxy, reducing the sulfonamide’s acidity (pKa ~10 vs. ~8 for methoxy derivatives) .
- Synthesis : Synthesized via sulfonylation of leucine with 4-methylbenzenesulfonyl chloride under basic conditions, yielding 18.3% crude product after purification .
- Applications : Used as a building block in peptide synthesis, where steric bulk is tolerated but electronic modulation is less critical .
N-(4-Methoxyphenyl)-N-(Methylsulfonyl)Alanine
- Structure : Substitutes L-isoleucine with alanine and replaces the phenylsulfonyl group with a methylsulfonyl moiety.
- Molecular Formula: C₁₁H₁₅NO₅S (MW: 273.30 g/mol) .
- ~2.5 for phenylsulfonyl derivatives) .
5-Chloro-3-((3,5-Dimethylphenyl)Sulfonyl)-N-(2-((4-Methoxyphenyl)Sulfonamido)Ethyl)-1H-Indole-2-Carboxamide (R2L2)
- Structure : A complex indolylarylsulfone with dual sulfonamide groups, including a 4-methoxyphenylsulfonamidoethyl chain.
- Molecular Formula : C₂₉H₂₈ClN₃O₅S₂ (MW: 606.18 g/mol) .
- Key Differences: Bioactivity: Exhibits potent HIV-1 inhibition (IC₅₀ < 1 μM) due to dual sulfonamide interactions with viral enzymes, unlike the simpler amino acid derivatives . Synthesis: Requires multi-step protocols, including Suzuki coupling and sulfonylation, with yields <20% after HPLC purification .
L-Isoleucine, N-(3,5-Dimethylbenzoyl)-N-Methyl
- Structure : Replaces the sulfonamide with a 3,5-dimethylbenzoyl group.
- Molecular Formula: C₁₆H₂₃NO₃ (MW: 301.36 g/mol) .
- Key Differences :
Physicochemical and Spectral Comparisons
Solubility and Acidity
Spectral Data
- ¹H NMR : The 4-methoxyphenyl group in the target compound shows characteristic aromatic protons at δ 7.5–8.1 ppm (doublets) and a methoxy singlet at δ 3.8 ppm, distinct from methyl-substituted analogs (δ 7.2–7.6 ppm) .
- IR : Strong S=O stretches at 1150–1350 cm⁻¹ confirm sulfonamide identity across all derivatives .
Biological Activity
L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- (CAS No. 918330-61-7) is a derivative of the essential amino acid L-isoleucine, modified by the addition of a sulfonyl group and a methoxyphenyl moiety. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial properties, effects on metabolic pathways, and implications in therapeutic applications.
Chemical Structure and Properties
The chemical structure of L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- |
| Molecular Formula | C₁₃H₁₅N₃O₄S |
| Molecular Weight | 299.33 g/mol |
| CAS Number | 918330-61-7 |
This compound exhibits a white to yellowish crystalline appearance and has a minimum purity of 90% as reported in various studies .
Antimicrobial Properties
Recent studies have indicated that L-Isoleucine derivatives exhibit significant antimicrobial activity. Research suggests that compounds with amino acid scaffolds can serve as effective antibacterial agents. For instance, L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- has been evaluated for its potential to inhibit the growth of various pathogenic microorganisms .
Case Studies
- Antimicrobial Screening : A study conducted on various derivatives of L-isoleucine demonstrated that certain modifications, including the addition of sulfonyl groups, significantly increased antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The specific mechanism appears to involve disruption of bacterial cell wall synthesis .
- Metabolic Pathways : Research into L-Isoleucine dioxygenase (IDO), which converts L-isoleucine to 4-hydroxyisoleucine, revealed that enhanced activity variants of IDO could improve metabolic outcomes in models of type 2 diabetes . Although this study does not directly address the sulfonyl derivative, it highlights the importance of isoleucine metabolism in health.
The mechanism by which L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonyl group may interact with various molecular targets within cells, potentially influencing signaling pathways related to inflammation and metabolism.
Comparative Analysis
A comparative analysis between L-Isoleucine and its derivatives shows varied biological activities:
| Compound | Antimicrobial Activity | Metabolic Impact |
|---|---|---|
| L-Isoleucine | Moderate | Essential |
| L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- | High | Potentially Enhanced |
| 4-Hydroxyisoleucine | High | Significant |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of L-isoleucine using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine). Key steps include maintaining a pH of 8–10 to avoid hydrolysis of the sulfonyl chloride and controlling reaction temperature (0–5°C) to minimize racemization . Purification often employs recrystallization from ethanol/water mixtures or preparative HPLC for high-purity isolates . Yield optimization requires monitoring reaction progress via TLC or LC-MS to terminate the reaction at maximal intermediate conversion.
Q. Which spectroscopic techniques are critical for characterizing L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming sulfonamide bond formation (e.g., sulfonyl proton signals at δ 7.5–8.5 ppm for aromatic protons and δ 3.8 ppm for methoxy groups) and stereochemical integrity of L-isoleucine .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHNOS: 350.13 g/mol) and detects impurities .
- IR Spectroscopy : Confirms sulfonamide (S=O stretching at 1150–1350 cm) and amide (N–H bend at 1550 cm) functional groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours. Samples are analyzed via HPLC to quantify degradation products (e.g., free L-isoleucine or sulfonic acid derivatives). Accelerated stability testing at 60°C can predict long-term storage behavior .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-modified amino acids?
- Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or impurity profiles. Researchers should:
- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability via LC-MS purity checks (>95%) .
- Compare structural analogs : Evaluate activity against similar compounds (e.g., N-[(4-methoxyphenyl)sulfonyl] derivatives of valine or leucine) to isolate steric or electronic effects .
- Meta-analysis : Aggregate data from multiple studies using tools like Combenefit or Prism to identify trends obscured by small sample sizes .
Q. How can computational modeling predict the interaction of L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- with target enzymes?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases or kinases). The sulfonyl group’s electronegativity and methoxy substituent’s hydrophobicity are critical for binding affinity .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability of the enzyme-ligand complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
- SAR Analysis : Correlate computational results with experimental IC values to refine predictive models .
Q. What experimental designs are optimal for studying the compound’s role in peptide backbone modification?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the sulfonamide-modified isoleucine during chain elongation using Fmoc chemistry. Monitor coupling efficiency via Kaiser test and optimize deprotection steps (20% piperidine in DMF) to prevent sulfonamide cleavage .
- Circular Dichroism (CD) : Compare α-helix or β-sheet content of modified vs. native peptides to evaluate structural perturbations .
- Protease Resistance Assays : Incubate modified peptides with trypsin/chymotrypsin and quantify intact peptide via MALDI-TOF MS to assess stability .
Comparative and Mechanistic Questions
Q. How does the sulfonylation of L-isoleucine alter its metabolic fate compared to unmodified amino acids?
- Methodological Answer :
- Isotope Tracing : Use C-labeled L-isoleucine to track incorporation into proteins or degradation pathways (e.g., TCA cycle) via GC-MS. Sulfonylation blocks aminoacyl-tRNA synthetase activity, reducing metabolic utilization .
- Enzyme Inhibition Assays : Test inhibition of enzymes like branched-chain amino acid transaminase (BCAT) using recombinant proteins and NADH-coupled assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Chromatography : Use preparative chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate D/L isomers .
- Racemization Mitigation : Optimize reaction pH (<9) and avoid prolonged heating. In-process controls (e.g., polarimetry) ensure ee >99% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
